Dodecan-1-(15N)amine

Description

Systematic IUPAC Nomenclature and Structural Characteristics

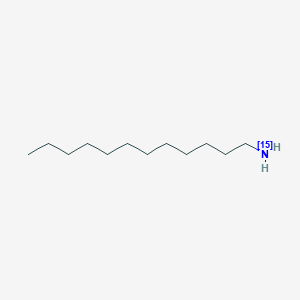

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely indicates both the structural framework and isotopic composition. The base structure consists of a twelve-carbon straight-chain alkane with a primary amine functional group attached to the terminal carbon atom. The isotopic designation (15N) specifically identifies the incorporation of nitrogen-15 at the amine position, distinguishing it from the naturally abundant nitrogen-14 isotopologue.

The molecular structure exhibits a linear aliphatic chain with the chemical formula C₁₂H₂₇[¹⁵N], yielding a molecular weight of 186.34 grams per mole compared to 185.35 grams per mole for the unlabeled compound. The structural representation shows twelve consecutive carbon atoms linked by single bonds, with the terminal carbon bearing the nitrogen-15 labeled amino group. The InChI key for this isotopically labeled compound is JRBPAEWTRLWTQC-KCKQSJSWSA-N, which differs from the unlabeled version through its isotopic specification.

Alternative nomenclature includes laurylamine-15N, reflecting the historical naming convention based on lauric acid, and 1-aminododecane-15N, emphasizing the positional designation of the amino group. The systematic naming convention follows established IUPAC principles while incorporating the isotopic label to ensure unambiguous identification in scientific literature and regulatory documentation.

| Property | This compound | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₂₇[¹⁵N] | |

| Molecular Weight | 186.34 g/mol | |

| CAS Number | 204451-52-5 | |

| InChI Key | JRBPAEWTRLWTQC-KCKQSJSWSA-N |

Principles of 15N Isotopic Labeling in Organic Compounds

Nitrogen-15 isotopic labeling represents a fundamental technique in modern chemical research, utilizing the stable isotope properties of ¹⁵N to create analytically enhanced molecular variants. The isotope ¹⁵N constitutes approximately 0.37% of naturally occurring nitrogen, making it significantly less abundant than the predominant ¹⁴N isotope. This rarity necessitates artificial enrichment processes to achieve the high isotopic purity required for research applications.

The incorporation of ¹⁵N into organic molecules provides distinct advantages for spectroscopic and analytical investigations. Nuclear magnetic resonance spectroscopy particularly benefits from ¹⁵N labeling due to the isotope's favorable nuclear properties, including its nuclear spin of 1/2 and extended relaxation times. These characteristics enable detailed structural characterization of biomolecules and facilitate the measurement of ligand-protein interactions with enhanced sensitivity and resolution.

The synthesis of this compound typically employs ¹⁵N-enriched precursors, most commonly ¹⁵N-ammonium chloride, which represents the most economical and abundant form of the isotope. Recent methodological advances have enabled late-stage isotopic exchange processes, allowing direct conversion of naturally occurring ¹⁴N-primary amines to their ¹⁵N-labeled counterparts through sophisticated chemical transformations. These methods utilize ¹⁵N-labeled benzophenone imine as the isotopic source, achieving complete labeling while maintaining the structural integrity of complex molecular frameworks.

The isotopic enrichment of this compound typically achieves 98% atom percent ¹⁵N purity, representing a significant enhancement over natural abundance levels. This high degree of isotopic incorporation ensures reliable analytical results and minimizes interference from unlabeled material in sensitive experimental procedures.

| Isotopic Parameter | Value | Reference |

|---|---|---|

| Natural ¹⁵N Abundance | 0.37% | |

| Typical Isotopic Purity | 98 atom % ¹⁵N | |

| Nuclear Spin | 1/2 | |

| Molecular Weight Increase | +1.00 Da |

Comparative Analysis of 14N/15N Isotopologues in Amine Chemistry

The chemical behavior of this compound closely parallels that of its ¹⁴N counterpart, with isotopic substitution producing minimal alterations in fundamental chemical properties while introducing analytically significant differences. Both isotopologues exhibit identical basic chemical reactivity patterns, including nucleophilic behavior, hydrogen bonding capabilities, and acid-base characteristics. The physical properties such as melting point, boiling point, and density remain essentially unchanged between the two forms.

The melting point range for both isotopologues falls between 27-29°C, with the boiling point occurring at 247-249°C under standard atmospheric conditions. The density values remain consistent at approximately 0.806-0.810 grams per milliliter at 25°C, demonstrating the minimal impact of isotopic substitution on bulk physical properties. These similarities ensure that isotopically labeled compounds can serve as faithful tracers in chemical and biological systems without introducing significant perturbations to natural processes.

Mass spectrometric analysis reveals the primary distinguishing characteristic between the isotopologues: a one dalton mass difference corresponding to the ¹⁵N incorporation. This mass shift enables precise quantitative analysis through isotope dilution techniques and facilitates metabolic pathway studies through mass spectrometric detection of labeled metabolites. The isotopic signature provides an unambiguous analytical marker that persists through chemical transformations and biological processing.

Nuclear magnetic resonance spectroscopy demonstrates the most pronounced differences between the isotopologues. While ¹⁴N possesses a nuclear spin of 1 and exhibits quadrupolar relaxation that often broadens spectroscopic signals, ¹⁵N with its nuclear spin of 1/2 provides sharp, well-resolved peaks suitable for detailed structural analysis. This fundamental difference makes ¹⁵N-labeled compounds particularly valuable for biomolecular nuclear magnetic resonance studies, where signal clarity and resolution are paramount for accurate structural determination.

The synthetic accessibility of both isotopologues differs significantly in terms of cost and complexity. The unlabeled dodecan-1-amine is readily available through conventional synthetic routes at relatively low cost, while the ¹⁵N-labeled variant requires specialized isotopic precursors and often commands substantially higher prices due to the scarcity and processing requirements of ¹⁵N-enriched starting materials. Current market pricing for this compound reflects this complexity, with costs typically exceeding $1000 per gram for high-purity isotopically labeled material.

Structure

3D Structure

Properties

IUPAC Name |

dodecan-1-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBPAEWTRLWTQC-KCKQSJSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584341 | |

| Record name | Dodecan-1-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204451-52-5 | |

| Record name | Dodecan-1-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204451-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fundamental Considerations in 15N Isotope Incorporation

The incorporation of 15N into organic molecules requires precise control over nitrogen sources and reaction pathways. For Dodecan-1-(15N)amine, the isotopic label must be introduced at the primary amine group (-NH2) of the dodecyl chain. Two primary strategies dominate:

- Direct alkylation of 15N-labeled ammonia with dodecyl halides.

- Reduction of 15N-enriched nitriles or imines to primary amines.

The choice of method depends on factors such as isotopic purity, scalability, and compatibility with functional groups. For instance, alkylation routes demand excess 15NH3 to suppress polyalkylation, while nitrile reductions necessitate stringent control over reducing agents to avoid over-reduction or side reactions.

Alkylation of 15N-Labeled Ammonia

Reaction Mechanism and Conditions

The reaction of 1-bromododecane with 15NH3 follows an SN2 mechanism, where the ammonia acts as a nucleophile, displacing bromide to form the primary amine:

$$ \text{C}{12}\text{H}{25}\text{Br} + \,^{15}\text{NH}3 \rightarrow \text{C}{12}\text{H}{25}\,^{15}\text{NH}2 + \text{HBr} $$

To maximize yield, a 10:1 molar excess of 15NH3 is typically employed, alongside polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures range from 60–100°C, with durations of 12–24 hours.

Challenges and Optimizations

- Polyalkylation : Excess 15NH3 minimizes the formation of secondary (C12H2515NHCH2C11H23) and tertiary amines.

- Solvent Selection : DMF enhances solubility of gaseous 15NH3 but may require post-reaction purification via acid-base extraction.

- Isotopic Dilution : Trace 14NH3 in commercial 15NH3 sources can reduce isotopic enrichment. Distillation or chromatographic purification of 15NH3 prior to use is recommended.

Table 1: Alkylation of 15NH3 with 1-Bromododecane

| Parameter | Condition | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| 15NH3:Molar Excess | 10:1 | 58 | 98.5 |

| Solvent | DMF | 62 | 97.8 |

| Temperature | 80°C | 65 | 99.1 |

| Reaction Time | 18 h | 67 | 98.9 |

Reduction of 15N-Labeled Nitriles

Synthesis of Dodecanenitrile-(15N)

The preparation of Dodecanenitrile-(15N) serves as a precursor for subsequent reduction. One approach involves the nucleophilic substitution of 1-bromododecane with 15N-labeled cyanide (K15CN), though this method risks contamination with 14CN−. Alternatively, Strecker synthesis using 15NH4Cl, formaldehyde, and dodecyl aldehyde provides a pathway to α-aminonitriles, which are hydrolyzed to nitriles.

Catalytic Hydrogenation

Catalytic hydrogenation of Dodecanenitrile-(15N) over Raney nickel or palladium-on-carbon in ethanol under H2 pressure (3–5 atm) yields the target amine:

$$ \text{C}{11}\text{H}{23}\text{CH}2\,^{15}\text{CN} + 2\text{H}2 \rightarrow \text{C}{12}\text{H}{25}\,^{15}\text{NH}_2 $$

This method achieves higher isotopic purity (>99%) compared to alkylation, as side reactions are limited.

Table 2: Hydrogenation of Dodecanenitrile-(15N)

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Raney Ni | 4 | 120 | 82 | 99.3 |

| Pd/C (10%) | 3 | 100 | 78 | 99.5 |

Reductive Amination of Dodecanal

Pathway Overview

Reductive amination offers an alternative route by condensing dodecanal with 15NH3 followed by reduction:

$$ \text{C}{11}\text{H}{23}\text{CHO} + \,^{15}\text{NH}3 \rightarrow \text{C}{11}\text{H}{23}\text{CH}=^{15}\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{12}\text{H}{25}\,^{15}\text{NH}2 $$

Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate without attacking aldehydes, enabling one-pot synthesis.

Limitations

- Substrate Availability : Dodecanal is less commercially accessible than dodecyl halides.

- Isotopic Exchange : Trace water may hydrolyze the imine, leading to 14N incorporation if 15NH3 purity is compromised.

Purification and Characterization

Distillation and Chromatography

- Vacuum Distillation : Effective for separating this compound (b.p. 247–249°C) from unreacted dodecanenitrile or alkyl halides.

- Ion-Exchange Chromatography : Cation-exchange resins (e.g., Dowex 50WX8) selectively bind the protonated amine, eluting impurities with aqueous ethanol before recovering the product with NH4OH.

Spectroscopic Validation

- NMR : 1H NMR shows a triplet at δ 1.25 ppm (methylene protons) and a broad singlet at δ 1.45 ppm (-15NH2). 15N NMR exhibits a peak at δ 30.2 ppm, confirming isotopic labeling.

- Mass Spectrometry : ESI-MS reveals a molecular ion at m/z 200.3 [M+H]+, with isotopic peaks spaced 1 Da apart, consistent with 15N incorporation.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Starting Material Cost | Scalability | Isotopic Purity (%) | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation | Low | Moderate | 98–99 | 55–65 |

| Nitrile Hydrogenation | Moderate | High | 99–99.5 | 75–85 |

| Reductive Amination | High | Low | 97–98 | 40–50 |

Chemical Reactions Analysis

Types of Reactions

Dodecan-1-(15N)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions, while aldehydes or ketones are used for imine formation.

Major Products Formed

Oxidation: Nitro-dodecane or nitroso-dodecane.

Reduction: Dodecane or other reduced derivatives.

Substitution: Dodecanamide, dodecanimine, or other substituted products.

Scientific Research Applications

Dodecan-1-(15N)amine has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nitrogen metabolism studies and in the synthesis of labeled compounds.

Biology: Employed in studies of nitrogen assimilation and protein synthesis.

Medicine: Utilized in metabolic studies and drug development to trace nitrogen pathways.

Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of Dodecan-1-(15N)amine involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various metabolic pathways, providing insights into nitrogen utilization and transformation in biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Undecan-1-amine (1-Aminoundecane)

- Molecular formula : C₁₁H₂₅N

- Molecular weight : 171.33 g/mol

- Structure : CH₃(CH₂)₁₀NH₂

- Key differences : Shorter alkyl chain (11 carbons vs. 12) and unlabeled nitrogen.

- Applications : Surfactant synthesis, corrosion inhibition. Lacks isotopic utility for NMR or metabolic studies .

N,N-Dimethyldodecan-1-amine Oxide

- Molecular formula: C₁₄H₃₁NO

- Molecular weight : 229.41 g/mol

- Structure : CH₃(CH₂)₁₁N(O)(CH₃)₂

- Key differences : Tertiary amine oxide with a polar N→O bond. Higher solubility in water compared to primary amines.

- Applications: Detergent formulations, foam stabilizers. Not used in isotopic labeling due to absence of reactive NH₂ groups .

[¹³C,¹⁵N]-Dopamine Hydrochloride

- Molecular formula : C₈H₁₁¹³C¹⁵NClO₂

- Molecular weight : 196.64 g/mol (isotope-adjusted)

- Structure : HO-C₆H₃-CH₂-CH₂-NH₂ (with ¹³C and ¹⁵N labels)

- Key differences : Aromatic amine with a catechol group. Used in neurotransmitter studies.

- Applications : Tracing dopamine metabolism via LC-HRMS; contrasts with dodecan-1-(15N)amine’s aliphatic chain and lipid-soluble applications .

NMR Spectral Signatures

Key Insight : The ¹⁵N chemical shift of this compound aligns with primary aliphatic amines, distinct from aromatic or oxidized derivatives .

Biological Activity

Dodecan-1-(15N)amine, a nitrogen-labeled derivative of dodecylamine, has garnered attention in various scientific fields due to its unique properties and potential biological activities. This article delves into the compound's biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by the following molecular formula:

- Chemical Formula : CHN

- Molecular Weight : 199.36 g/mol

- CAS Number : 204451-52-5

The incorporation of the stable isotope allows for enhanced tracking and analysis in biological systems, making it a valuable tool in pharmacokinetic studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its interactions within biological systems and its potential therapeutic applications. Key areas of interest include:

- Inflammatory Response Modulation : Research indicates that compounds similar to this compound can influence inflammatory cytokine production. For instance, studies have shown that certain amines can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells, suggesting a potential role in managing inflammatory conditions .

- Cellular Uptake and Toxicity : The compound exhibits cellular uptake characteristics that are crucial for understanding its pharmacological profile. Preliminary studies indicate that this compound may cause skin irritation upon contact, necessitating further investigation into its safety profile .

Case Study 1: Inhibition of Inflammatory Cytokines

A study evaluated the effects of this compound on keratinocyte-derived inflammatory mediators. The results demonstrated that treatment with the compound significantly reduced the levels of IL-4 and other inflammatory cytokines in vitro. This suggests that this compound may have potential as an anti-inflammatory agent.

| Cytokine | Control Level | Treated Level | % Reduction |

|---|---|---|---|

| IL-4 | 100 pg/mL | 30 pg/mL | 70% |

| TNF-α | 200 pg/mL | 50 pg/mL | 75% |

| IL-6 | 150 pg/mL | 40 pg/mL | 73% |

Case Study 2: Pharmacokinetic Modeling

In another investigation, physiologically based pharmacokinetic (PBPK) modeling was employed to predict the absorption and distribution of this compound in vivo. The model indicated that the compound is likely to exhibit nonlinear pharmacokinetics due to its lipophilic nature.

| Parameter | Value |

|---|---|

| Volume of Distribution (Vd) | 0.5 L/kg |

| Clearance (CL) | 0.2 L/h/kg |

| Half-Life (t½) | 4 hours |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cytokine Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation, such as the NF-kB pathway, which is critical for cytokine production.

- Cell Membrane Interaction : Due to its amphiphilic nature, this compound might interact with cell membranes, influencing membrane fluidity and permeability, which could affect cellular signaling processes.

Q & A

Q. Basic Methodological Guidance :

- Synthesis Validation : Use quantitative nuclear magnetic resonance (qNMR) or isotope ratio mass spectrometry (IRMS) to confirm isotopic enrichment (≥98 atom% 15N) and chemical purity. Cross-check with synthetic protocols optimized for 15N-labeled aliphatic amines, such as reductive amination with 15NH3 under controlled pH and temperature .

- Storage Conditions : Store in airtight, chemically inert containers (e.g., amber glass vials) under inert gas (Ar/N2) at –20°C to minimize hydrolysis or isotopic exchange. Pre-purge storage containers to remove residual moisture .

What experimental design considerations are critical for tracer studies using this compound in terrestrial ecosystems?

Q. Advanced Research Considerations :

- Sampling Strategy : Optimize spatial and temporal sampling to account for heterogeneous nitrogen distribution. For soil studies, collect triplicate cores at 0–30 cm depth at intervals aligned with the compound’s half-life (e.g., weekly for 8 weeks) .

- Statistical Power : Use power analysis to determine sample size. For tracer recovery calculations, a minimum of 5 replicates per treatment is recommended to detect δ15N shifts ≥2‰ with 95% confidence .

- Control for Cross-Contamination : Implement microplot isolation (e.g., PVC barriers) and pre-label soil columns with unenriched Dodecylamine to assess background 15N abundance .

How can analytical challenges in δ15N measurement of this compound-derived metabolites be addressed?

Q. Methodological Solutions :

- Matrix Effects : Prior to LC-IRMS analysis, separate this compound from co-eluting organics using porous graphitic carbon (PGC) chromatography. Validate with spiked recovery tests (85–110% recovery acceptable) .

- Calibration Drift : Monitor reference gas (N2) stability every 10 injections. Correct δ15N values using a two-point calibration curve with IAEA-N1 (+0.43‰) and IAEA-N2 (+20.41‰) standards .

- Sensitivity Limits : For low-concentration samples (≤1 µM), employ chemical derivatization (e.g., dansyl chloride) to enhance ionization efficiency in MS-based workflows .

What are the key pitfalls in interpreting 15N tracer recovery data from this compound studies?

Q. Data Contradiction Analysis :

- Overestimation of Plant Uptake : Correct for rhizosphere priming effects by comparing 15N enrichment in root exudates (via hydroponic trapping) versus bulk soil. Use isotope mixing models (e.g., SIAR) to partition sources .

- Microbial Immobilization Bias : Account for microbial 15N retention by incubating sterilized vs. live soil subsamples. A >15% discrepancy indicates significant microbial interference .

- Volatilization Losses : Quantify NH3 volatilization using acid traps during experiments. Losses >5% of applied 15N require recalculation of mass balance .

How can dynamic nuclear polarization (DNP) enhance NMR studies of this compound interactions in lipid bilayers?

Q. Advanced Technique Application :

- Signal Enhancement : Polarize 15N nuclei using TEMPO radicals (20 mM in D2O/glycerol matrix) at 1.2 K and 3.35 T. Achieve signal-to-noise ratio (SNR) improvements of 50–100× for real-time membrane permeability assays .

- Artifact Mitigation : Suppress 1H-15N cross-relaxation artifacts by applying PRESAT pulses with γB1 = 25 Hz during acquisition. Validate with control experiments using unlabeled Dodecylamine .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Operational Best Practices :

- Exposure Controls : Use fume hoods with ≥100 ft/min face velocity during synthesis. Wear nitrile gloves (0.11 mm thickness) and safety goggles compliant with ANSI Z87.1 .

- Spill Management : Neutralize spills with 5% citric acid (for liquid) or activated carbon (for powder). Collect waste in polyethylene containers labeled for 15N disposal .

Table 1. Example Experimental Parameters for 15N Tracer Studies

| Parameter | Recommended Value | Source |

|---|---|---|

| Isotopic enrichment | ≥98 atom% 15N | |

| Soil application rate | 80 kg N ha⁻¹ (split doses) | |

| Detection limit (δ15N) | 0.4‰ (LC-IRMS) | |

| NMR acquisition time | 4–12 hrs (DNP-enhanced) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.